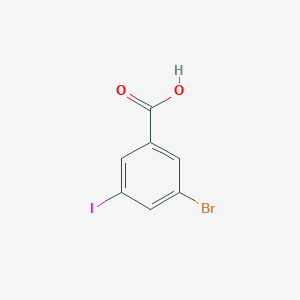

Acide 3-bromo-5-iodobenzoïque

Vue d'ensemble

Description

3-Bromo-5-iodobenzoic acid is a halogenated aromatic compound that has been utilized in various chemical syntheses and studies. It serves as a key intermediate in the preparation of coordination polymers, organic electronics, and pharmaceuticals due to its reactive bromo and iodo substituents which allow for further functionalization.

Synthesis Analysis

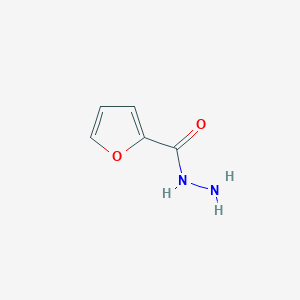

The synthesis of derivatives of 3-bromo-5-iodobenzoic acid has been explored in several studies. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through a condensation reaction, and their structures were confirmed using spectral data . Another study reported the synthesis of a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid, where the compound acted as a ligand to form a one-dimensional coordination polymer . Additionally, 2-alkynylbenzoic acids were used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization, demonstrating the versatility of bromo-iodobenzoic acid derivatives in constructing complex molecular structures .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-iodobenzoic acid derivatives has been characterized using various spectroscopic techniques. In the case of the uranyl coordination polymer, the 3-bromo-5-iodobenzoic acid ligands chelate dimeric uranyl units and are linked to form a supramolecular three-dimensional network through bifurcated halogen-bonding interactions . The crystal structures of other halogenated benzoic acid derivatives have also been determined, revealing diverse supramolecular assemblies and interactions .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-iodobenzoic acid and its derivatives has been exploited in several chemical reactions. For example, the hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid were subjected to in vitro bioactivity studies, showing significant cytotoxicity and antimicrobial activity . The bromo and iodo substituents on the aromatic ring make these compounds suitable for various cross-coupling reactions, as demonstrated by the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid as a precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-iodobenzoic acid derivatives have been investigated in several studies. The luminescent and vibrational properties of the uranyl coordination polymer were explored, showing shifts in Raman and IR frequencies due to halogen-bonding interactions . The thermal properties of lanthanide complexes constructed with brominated benzoic acids were characterized using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the luminescence behaviors of these complexes were studied, highlighting their potential applications in materials science .

Applications De Recherche Scientifique

Préparation du (3-bromo-5-iodo)benzoate de phényle

L'acide 3-bromo-5-iodobenzoïque peut être utilisé dans la préparation du (3-bromo-5-iodo)benzoate de phényle . Ce composé peut être utilisé dans diverses réactions chimiques et peut servir de bloc de construction dans la synthèse de molécules plus complexes.

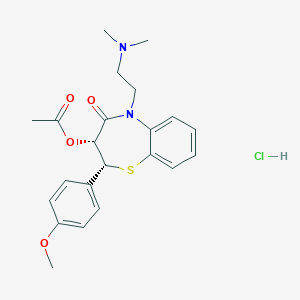

Synthèse d'un antagoniste du récepteur de la thromboxane

Ce composé peut être utilisé comme réactif de départ pour la synthèse à grande échelle de l'antagoniste du récepteur de la thromboxane, l'acide 3-{3-[2-(4-chlorobenzenesulfonamido)éthyl]-5-(4-fluorobenzyl)phényl}propionique . Cet antagoniste peut être utilisé dans la recherche médicale pour étudier les effets de la thromboxane sur l'organisme.

Réaction de couplage croisé de Heck régiosélective

L'this compound peut être utilisé dans une réaction de couplage croisé de Heck régiosélective . Ce type de réaction est largement utilisé en chimie organique pour la formation de liaisons carbone-carbone, ce qui est une étape clé dans la synthèse de nombreuses molécules organiques complexes.

Préparation du 3-bromo-5-iodobenzoate de méthyle

Ce composé peut également être utilisé dans la préparation du 3-bromo-5-iodobenzoate de méthyle . Ce dérivé peut être utilisé dans des réactions chimiques ultérieures et peut servir de bloc de construction dans la synthèse de molécules plus complexes.

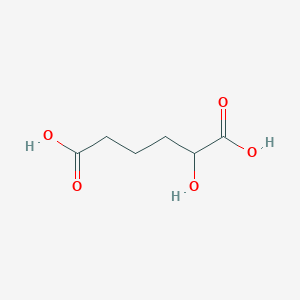

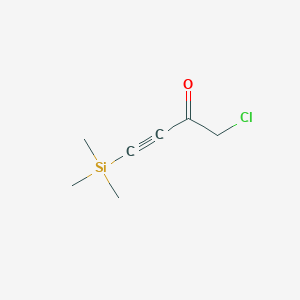

Réaction de couplage de Sonogashira

L'this compound peut être utilisé dans une réaction de couplage de Sonogashira pour produire de l'acide 3-bromo-5-(triisopropylsilyléthynyl)benzoïque . Le couplage de Sonogashira est une réaction de couplage croisé utilisée en chimie organique pour former des liaisons carbone-carbone, et elle est particulièrement utile dans la synthèse des alcynes.

Préparation de la trifluoroacétophénone

Enfin, l'this compound peut être utilisé dans la préparation de la trifluoroacétophénone . La trifluoroacétophénone est un composé utile en chimie organique et peut être utilisée comme bloc de construction dans la synthèse de divers produits pharmaceutiques et autres composés organiques.

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-5-iodobenzoic acid is primarily used in the preparation of various compounds, including Phenyl (3-bromo-5-iodo)benzoate . It is also used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid . The thromboxane receptor is a protein that plays a crucial role in vasoconstriction and promotes platelet aggregation .

Mode of Action

The compound interacts with its targets through regioselective Heck cross-coupling reactions . This type of reaction is a palladium-catalyzed carbon–carbon bond-forming process, which allows the construction of complex organic compounds .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-iodobenzoic acid are primarily related to the synthesis of the thromboxane receptor antagonist . The downstream effects of this pathway can lead to the inhibition of platelet aggregation and vasoconstriction .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-Bromo-5-iodobenzoic acid’s action primarily involve the inhibition of the thromboxane receptor . This can lead to decreased platelet aggregation and vasoconstriction, potentially impacting conditions such as thrombosis .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-iodobenzoic acid can be influenced by various environmental factors. For instance, the compound is light-sensitive and should be protected from light . It should also be stored away from oxidizing agents . These factors can affect the compound’s stability and, consequently, its efficacy .

Propriétés

IUPAC Name |

3-bromo-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJBJYCBKXPQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409240 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188815-32-9 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-bromo-5-iodobenzoic acid interact with uranyl ions, and what is the significance of this interaction?

A: 3-Bromo-5-iodobenzoic acid acts as a chelating ligand, coordinating to uranyl ions (UO22+) through its carboxylate group []. This interaction leads to the formation of dimeric uranyl units. Additionally, the bromine and iodine atoms on the aromatic ring engage in bifurcated halogen-bonding interactions with the uranyl oxo atoms []. This bifurcated halogen bonding is significant as it represents a novel synthon in the assembly of uranyl hybrid materials, influencing their supramolecular structure and potentially their properties [].

Q2: What spectroscopic techniques are useful for characterizing 3-bromo-5-iodobenzoic acid and its complexes, and what information do they provide?

A2: Several spectroscopic methods are valuable for characterizing 3-bromo-5-iodobenzoic acid and its complexes:

- Raman and IR Spectroscopy: These techniques are particularly useful for identifying and analyzing the vibrational modes of the compound and its complexes. For instance, shifts in the characteristic uranyl υ1 and υ3 frequencies can indicate the presence and strength of halogen-bonding interactions with the uranyl oxo atoms [].

- Luminescence Spectroscopy: This technique provides information about the electronic structure and excited-state properties of the complexes. In the case of uranyl complexes, luminescence spectra can reveal characteristic uranyl emission, which can be influenced by the ligand environment and interactions like halogen bonding [].

Q3: Can 3-bromo-5-iodobenzoic acid be used as a building block for synthesizing more complex molecules, and what are the advantages of such an approach?

A: Yes, 3-bromo-5-iodobenzoic acid serves as a versatile starting material for synthesizing complex molecules due to the reactivity of its bromine and iodine substituents []. Specifically, these halogens can participate in regioselective Heck cross-coupling reactions, allowing for the controlled introduction of various substituents onto the aromatic ring []. This approach offers advantages such as:

Q4: Beyond uranyl complexes, are there other applications of 3-bromo-5-iodobenzoic acid in materials chemistry or coordination chemistry with other metals?

A: While the provided research focuses on uranyl complexes, 3-bromo-5-iodobenzoic acid's ability to act as a chelating ligand and participate in halogen bonding opens possibilities for its use with other metals []. Research exploring its coordination chemistry with rare earth elements is underway, investigating the thermodynamic properties and potential applications of the resulting complexes []. The presence of both bromine and iodine allows for variation in the strength and directionality of halogen bonding interactions, potentially leading to diverse supramolecular architectures and materials properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)